- Palladium Nanoparticles on Amphiphilic Carbon Spheres: A Green Catalyst for Suzuki-Miyaura Reaction, Advanced Synthesis & Catalysis, 2011, 353(11-12), 1889-1896

Cas no 92-66-0 (4-Bromobiphenyl)

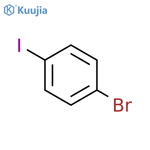

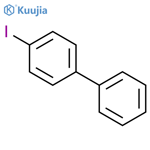

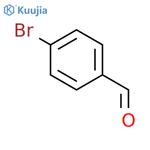

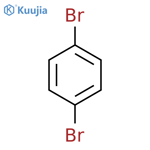

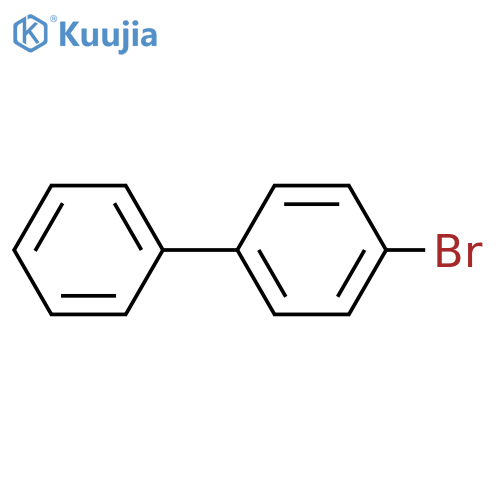

4-Bromobiphenyl ist eine organische Verbindung mit der Summenformel C12H9Br, die als wichtiges Zwischenprodukt in der chemischen Synthese dient. Die Verbindung zeichnet sich durch ihre hohe Reinheit und Stabilität aus, was sie besonders für anspruchsvolle Anwendungen in der pharmazeutischen und materialwissenschaftlichen Forschung geeignet macht. Aufgrund des Bromsubstituenten eignet sich 4-Bromobiphenyl hervorragend für Kreuzkupplungsreaktionen, wie Suzuki- oder Heck-Kupplungen, und ermöglicht so die Herstellung komplexer biphenylbasierter Verbindungen. Seine gut charakterisierten physikalischen und chemischen Eigenschaften erleichtern die Handhabung und Integration in verschiedene Syntheseprozesse. Die Verbindung ist zudem lagerstabil und unter standardisierten Bedingungen sicher zu verwenden.

4-Bromobiphenyl structure

Produktname:4-Bromobiphenyl

4-Bromobiphenyl Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Bromobiphenyl

- 4-Bromodiphenyl

- p-Bromodiphenyl

- 4-(4'-BROMOPHENYL)BENZENE

- 4-BROMO-1,1'-BIPHENYL

- BROMOBIPHENYL(4-)

- P-BROMOBIPHENYL

- PBB NO 3

- p-phenylbromobenzene

- 1-bromo-4-phenylbenzene

- 4-Bromobiphenyl Solution

- Biphenyl,4-bromo- (6CI,8CI)

- (4-Bromophenyl)benzene

- 4-Biphenylbromide

- 4-Biphenylyl bromide

- 4'-Bromobiphenyl

- NSC 406933

- PBB 3

- p-Biphenylyl bromide

- p-Phenylphenyl bromide

- 4-Bromo-1,1′-biphenyl (ACI)

- Biphenyl, 4-bromo- (6CI, 8CI)

- 4-Biphenyl bromide

- 4-Phenylbromobenzene

- 4′-Bromobiphenyl

- p-Bromophenylbenzene

- 1-bromo-4-phenylbenzene; 4-Bromo-biphenyl;

- Biphenyl, 4-bromo-

- CCRIS 5890

- PBB No. 3

- CS-D1553

- Biphenyl, 4bromo

- NSC-406933

- AC-10043

- 1-bromanyl-4-phenyl-benzene

- AG-219/25001498

- PS-7682

- 4-Bromobiphenyl (PBB 3)

- 4Bromodiphenyl

- EN300-91508

- DTXSID4024640

- STK050421

- 4Bromo1,1'biphenyl

- pPhenylphenyl bromide

- 4-Bromobiphenyl, 98%

- EINECS 202-176-6

- MLS002152887

- p-mono-bromobiphenyl

- NSC406933

- UNII-OE77OKH5BL

- 1,1'Biphenyl, 4bromo

- DA-60335

- MFCD00000100

- 1,1'-Biphenyl, 4-bromo-

- 4-brombiphenyl

- OE77OKH5BL

- AI3-08855

- 92-66-0

- Tox21_200254

- pBromobiphenyl

- 4-Brom-biphenyl

- 1-bromo-4-phenyl-benzene

- cid_7101

- 4-bromo biphenyl

- BROMOBIPHENYL, 4-

- CHEMBL1399688

- 4-Bromo-biphenyl

- 4-Bromobiphenyl, technical, >=90% (GC)

- NCGC00091652-02

- DTXCID804640

- Q27285606

- 4Biphenyl bromide

- SCHEMBL4691

- BDBM74259

- CAS-92-66-0

- CX1307

- SMR001224499

- PBB-No. 3 10 microg/mL in Cyclohexane

- 4-Monobromobiphenyl

- pBromodiphenyl

- AKOS000202545

- (4Bromophenyl)benzene

- 4-bromobipheny

- pPhenylbromobenzene

- NCGC00257808-01

- 4Biphenylyl bromide

- NS00003764

- Q-200446

- B1330

- HY-41826

- NCGC00091652-01

- Z57073675

- pBiphenylyl bromide

- DB-014961

-

- MDL: MFCD00000100

- Inchi: 1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

- InChI-Schlüssel: PKJBWOWQJHHAHG-UHFFFAOYSA-N

- Lächelt: BrC1C=CC(C2C=CC=CC=2)=CC=1

- BRN: 1907453

Berechnete Eigenschaften

- Genaue Masse: 231.98876g/mol

- Oberflächenladung: 0

- XLogP3: 4.7

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Anzahl drehbarer Bindungen: 1

- Monoisotopenmasse: 231.98876g/mol

- Monoisotopenmasse: 231.98876g/mol

- Topologische Polaroberfläche: 0Ų

- Schwere Atomanzahl: 13

- Komplexität: 141

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Tautomerzahl: nichts

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: White to Yellow Solid

- Dichte: 0.9327

- Schmelzpunkt: 89.0 to 92.0 deg-C

- Siedepunkt: 310 °C(lit.)

- Flammpunkt: Fahrenheit: >212° f

Celsius: >100° c - Brechungsindex: 1.6565 (estimate)

- Löslichkeit: dioxane: soluble1g/10 mL, clear, colorless to very faintly yellow

- Wasserteilungskoeffizient: Unlöslich

- Stabilität/Haltbarkeit: Stable. Incompatible with oxidizing agents.

- PSA: 0.00000

- LogP: 4.11610

- Löslichkeit: Löslich in Ethanol, Ether, Kohlenstoffdisulfid, Benzol, Tetrachlorid und Aceton, leicht löslich in Essigsäure, unlöslich in Wasser.

4-Bromobiphenyl Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Danger

- Gefahrenhinweis: H302,H315,H318,H335,H400

- Warnhinweis: P261,P273,P280,P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN 3152 9/PG 2

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-37/38-41-50/53

- Sicherheitshinweise: S22-S24/25-S37/39-S26

- RTECS:DV1750100

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:IRRITANT

- Risikophrasen:R36/37/38

- Lagerzustand:Store at room temperature

- Verpackungsgruppe:II

- PackingGroup:Ⅲ

- TSCA:T

4-Bromobiphenyl Zolldaten

- HS-CODE:2902909090

- Zolldaten:

China Zollkodex:

2903999090Übersicht:

2903999090 Andere aromatische halogenierte Derivate. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

290399090 halogenierte Derivate aromatischer Kohlenwasserstoffe MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:5.5% Allgemeiner Tarif:30,0%

4-Bromobiphenyl Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | B-003N-10mg |

4-Bromobiphenyl |

92-66-0 | 10mg |

¥ 185 | 2021-07-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1330-250G |

4-Bromobiphenyl |

92-66-0 | >98.0%(GC) | 250g |

¥600.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D397799-25g |

4-Bromobiphenyl |

92-66-0 | 97% | 25g |

$160 | 2024-05-24 | |

| TRC | B680545-25g |

4-Bromobiphenyl |

92-66-0 | 25g |

$ 167.00 | 2023-09-08 | ||

| Enamine | EN300-91508-5.0g |

1-bromo-4-phenylbenzene |

92-66-0 | 95% | 5.0g |

$29.0 | 2024-05-21 | |

| Enamine | EN300-91508-25.0g |

1-bromo-4-phenylbenzene |

92-66-0 | 95% | 25.0g |

$38.0 | 2024-05-21 | |

| BAI LING WEI Technology Co., Ltd. | 607932-100G |

4-Bromobiphenyl, 99% |

92-66-0 | 99% | 100G |

¥ 344 | 2022-04-26 | |

| eNovation Chemicals LLC | D403441-100g |

4-Bromobiphenyl |

92-66-0 | 97% | 100g |

$200 | 2024-06-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005126-250mg |

4-Bromobiphenyl |

92-66-0 | 250mg |

¥84 | 2024-05-20 | ||

| Enamine | EN300-91508-1.0g |

1-bromo-4-phenylbenzene |

92-66-0 | 95% | 1.0g |

$26.0 | 2024-05-21 |

4-Bromobiphenyl Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium (amphiphilic carbon sphere-supported) , Carbon Solvents: Water ; 1 h, 90 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: Dispiro[dibenzo[d,f][1,3,2]dioxaphosphepin-6,2′λ5-[1,3,5,2,4,6]triazatriphosphor… (palladium complex with dba ligand) Solvents: Toluene , Tetrahydrofuran ; 4 h, 110 °C

Referenz

- Synthesis and characterization of a palladium(0) complex with cyclophosphazene bearing two diphenylphosphine ligands and application in Suzuki-Miyaura cross-coupling, Inorganica Chimica Acta, 2018, 482, 259-267

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt

1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt

Referenz

- Preparation of halogenated aromatic hydrocarbons catalyzed by nickel under visible light, China, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[2-[6-[(1-pyrrolidinyl-κN)methyl]-2-pyridinyl-κN]phenolato-… Solvents: o-Xylene , Water ; 180 min, 130 °C; cooled

Referenz

- New pyridine ONN-pincer gold and palladium complexes: synthesis, characterization and catalysis in hydrogenation, hydrosilylation and C-C cross-coupling reactions, Advanced Synthesis & Catalysis, 2007, 349(16), 2470-2476

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: 1908483-91-9 (polystyrene-supported) Solvents: Methanol ; 3 h, 25 °C

Referenz

- Polystyrene-resin supported N-heterocyclic carbene-Pd(II) complex based on plant-derived theophylline: A reusable and effective catalyst for the Suzuki-Miyaura cross-coupling reaction of arenediazonium tetrafluoroborate salts with arylboronic acids, Journal of Organometallic Chemistry, 2016, 822, 62-66

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[(2S)-1-[[6-[2-(hydroxy-κO)phenyl]-2-pyridinyl-κN]methyl]-N… (MCM-41 supported) Solvents: o-Xylene , Water ; 24 h, 130 °C; cooled

Referenz

- Homogeneous versus Supported ONN Pincer-Type Gold and Palladium Complexes: Catalytic Activity, ChemSusChem, 2009, 2(7), 650-657

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dichloro[2-[2-(hydroxyimino-κN)-1-phenylpropylidene]hydrazinecarbothioa… Solvents: Water ; 8 h, 70 °C

Referenz

- Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in water, Comptes Rendus Chimie, 2012, 15(11-12), 945-949

Synthetic Routes 8

Reaktionsbedingungen

1.1 Catalysts: Palladium diacetate Solvents: Ethanol ; 10 min, rt

Referenz

- Tamarindus indica seed ash extract for C-C coupling under added organics and volatile organic solvent-free conditions: a waste repurposing technique for Suzuki-Miyaura reaction, Environmental Science and Pollution Research, 2023, 30(28), 71430-71438

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C

Referenz

- Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts, Chemistry - A European Journal, 2022, 28(9),

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ; 2.5 h, 50 °C

Referenz

- Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in water, Applied Organometallic Chemistry, 2018, 32(3),

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Poly[[2,2′-biquinoline]-4,4′-diylcarbonylimino(6-carboxy-1,3-phenylene)methylene… (palladium complex) Solvents: N-Methyl-2-pyrrolidone ; 6 h, 100 °C

Referenz

- Polymer biquinolyl-containing complexes of Pd(II) as efficient catalysts for cyanation of aryl and vinyl halides with K4Fe(CN)6, New Journal of Chemistry, 2016, 40(12), 10465-10473

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silver Solvents: Water ; 10 h, 80 °C

Referenz

- Fast synthesis of Ag-Pd@reduced graphene oxide bimetallic nanoparticles and their applications as carbon-carbon coupling catalysts, RSC Advances, 2014, 4(58), 30914-30922

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3-Benzenedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)t… Solvents: p-Xylene ; 2 h, 150 °C

Referenz

- Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling Reaction, ACS Applied Materials & Interfaces, 2022, 14(45), 50923-50931

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium , Poly(vinylpyrrolidone) Solvents: Ethanol , Water ; 5 h, rt

Referenz

- Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/PVP, Tetrahedron Letters, 2008, 49(24), 3895-3898

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[(2-phenyldiazenecarbothioic acid-κN2) 2-phenylhydrazide-κN1]pa… (polystyrene resin-supported) Solvents: Water ; 5 h, 70 °C

Referenz

- A dithizone-functionalized polystyrene resin-supported Pd(II) complex as an effective catalyst for Suzuki, Heck, and copper-free Sonogashira reactions under aerobic conditions in water, Journal of Molecular Catalysis A: Chemical, 2013, 370, 152-159

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 12 h, 80 °C

Referenz

- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes, RSC Advances, 2017, 7(2), 764-770

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Catalysts: Palladium Solvents: Water ; 8 h, rt

Referenz

- A two-dimensional amide-linked covalent organic framework anchored Pd catalyst for Suzuki-Miyaura coupling reaction in the aqueous phase at room temperature, Tetrahedron Letters, 2020, 61(51),

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer (brominated or iodinated) Catalysts: Sodium nitrite Solvents: Acetonitrile ; 1 h, 80 °C

Referenz

- ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagents, Tetrahedron Letters, 2019, 60(38),

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Palladium Solvents: Ethanol , Water ; 2.5 h, 50 °C

Referenz

- Ionic chitosan Schiff bases supported Pd(II) and Ru(II) complexes; production, characterization, and catalytic performance in Suzuki cross-coupling reactions, International Journal of Biological Macromolecules, 2021, 184, 454-462

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3,5-Triazine, 2,4,6-tris[4-(bromomethyl)phenyl]-, polymer with 1,1′-methyleneb… (Pd complexes) Solvents: Dimethylformamide , Water ; 3 h, 100 °C

Referenz

- Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene Polymers, Scientific Reports, 2014, 4,

4-Bromobiphenyl Raw materials

- 4-Bromobenzaldehyde

- [1,1'-Biphenyl]-4-diazonium

- 1-Bromo-4-iodobenzene

- 4-Iodobiphenyl

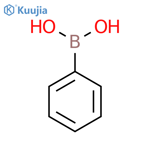

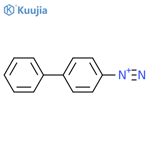

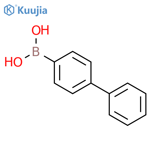

- [1,1'-Biphenyl]-4-ylboronic acid

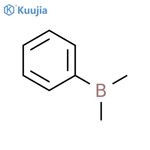

- Borane, dimethylphenyl-

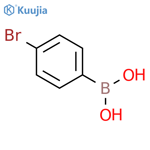

- (4-bromophenyl)boronic acid

- Phenylboronic acid

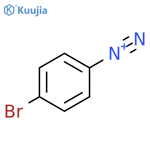

- Benzenediazonium, 4-bromo-

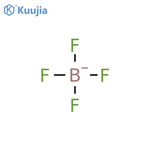

- Borate(1-),tetrafluoro-

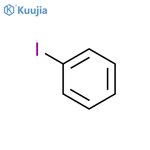

- Iodobenzene

- 1,4-Dibromobenzene

4-Bromobiphenyl Preparation Products

4-Bromobiphenyl Lieferanten

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

(CAS:92-66-0)4-Bromobiphenyl

Bestellnummer:sfd5913

Bestandsstatus:in Stock

Menge:200kg

Reinheit:99.9%

Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:34

Preis ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

(CAS:92-66-0)4-Bromobiphenyl

Bestellnummer:1649124

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Monday, 14 April 2025 21:49

Preis ($):discuss personally

4-Bromobiphenyl Verwandte Literatur

-

1. 169. The chemical effects of γ-radiation on organic systems. Part V. The radiolysis of bromobenzeneA. F. Everard,J. D. Parrack,G. A. Swan,P. S. Timmons J. Chem. Soc. 1962 905

-

D. I. Davies,J. N. Done,D. H. Hey J. Chem. Soc. C 1969 2506

-

3. Organometallic synthesis in ambient temperature chloroaluminate(III) ionic liquids. Ligand exchange reactions of ferrocenePaul J. Dyson,Martin C. Grossel,Narmatha Srinivasan,Tracey Vine,Thomas Welton,David J. Williams,Andrew J. P. White,Theodore Zigras J. Chem. Soc. Dalton Trans. 1997 3465

-

Steffan K. Kristensen,Espen Z. Eikeland,Esben Taarning,Anders T. Lindhardt,Troels Skrydstrup Chem. Sci. 2017 8 8094

-

5. 1302. The production of free radicals in the reaction of Grignard reagents with organic halides in the presence of cobaltous chlorideD. I. Davies,D. H. Hey,Marcello Tiecco J. Chem. Soc. 1965 7062

92-66-0 (4-Bromobiphenyl) Verwandte Produkte

- 84-15-1(O-Terphenyl)

- 517-51-1(Rubrene)

- 612-71-5(1,3,5-Triphenylbenzene)

- 135-70-6(P-Quaterphenyl)

- 92-06-8(M-Terphenyl)

- 501-65-5(Diphenylacetylene)

- 92-94-4(4-phenyl-1,1'-biphenyl)

- 612-75-9(3,3'-Dimethylbiphenyl)

- 613-33-2(4,4'-Bitoluene)

- 950277-15-3(1-ethyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-66-0)4-Bromobiphenyl

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:92-66-0)4-Bromobiphenyl

Reinheit:99%/99%

Menge:500g/1kg

Preis ($):176.0/277.0